Boc-Phe-Gly-Gly-OH

Descripción general

Descripción

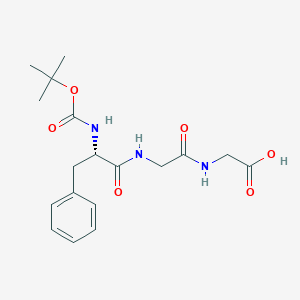

Boc-Phe-Gly-Gly-OH, also known as tert-butoxycarbonyl-L-phenylalanyl-glycyl-glycine, is a tetrapeptide with a tert-butoxycarbonyl (Boc) protecting group at the N-terminus. This compound is commonly used in peptide synthesis and as a cleavable linker in antibody-drug conjugates (ADCs). The Boc group provides stability during synthesis and can be removed under acidic conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Phe-Gly-Gly-OH typically involves solid-phase peptide synthesis (SPPS) using Boc-protected amino acids. The process begins with the attachment of the first amino acid (Boc-Phe-OH) to a resin. Subsequent amino acids (Gly-OH) are added sequentially through coupling reactions facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The Boc protecting group is removed using trifluoroacetic acid (TFA) to yield the final peptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of environmentally friendly solvents and reagents is increasingly being adopted to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

Boc-Phe-Gly-Gly-OH undergoes several types of chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids like TFA or hydrochloric acid (HCl).

Coupling: Formation of peptide bonds with other amino acids or peptides using coupling reagents.

Cleavage: Cleavage from the resin in SPPS using reagents like TFA.

Common Reagents and Conditions

Deprotection: TFA in dichloromethane or HCl in methanol.

Coupling: DCC or DIC in the presence of NMM.

Cleavage: TFA in the presence of scavengers like anisole or thioanisole to prevent side reactions.

Major Products Formed

Deprotection: Removal of the Boc group yields the free amine form of the peptide.

Coupling: Formation of longer peptide chains.

Cleavage: Release of the peptide from the resin.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-Phe-Gly-Gly-OH is primarily utilized as a building block in peptide synthesis. Its structure allows for the incorporation of phenylalanine and glycine into longer peptide chains. The presence of the Boc protecting group facilitates selective reactions during the synthesis process.

Drug Development

Peptides synthesized using this compound can be leveraged for drug development, especially in creating peptide-based therapeutics. These peptides can mimic natural ligands or act as inhibitors in various biological pathways.

Case Study: Antibody-Drug Conjugates (ADCs)

This compound has been implicated in the synthesis of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells. The compound acts as a linker that connects the antibody to the drug, enhancing targeted delivery and reducing systemic toxicity .

Biomaterials and Tissue Engineering

The compound is also explored for its potential in developing biomaterials for tissue engineering applications. Peptides derived from this compound can be used to create scaffolds that promote cell adhesion and growth.

Nanotechnology Applications

In nanotechnology, this compound is useful for synthesizing peptide-based nanomaterials. These materials can be engineered for drug delivery systems and diagnostic applications, taking advantage of their biocompatibility and functional properties.

Biochemical Assays

This compound is employed in biochemical assays to study enzyme kinetics and protease activity. By incorporating this dipeptide into substrates, researchers can investigate enzyme specificity and inhibitor efficacy .

Mecanismo De Acción

The mechanism of action of Boc-Phe-Gly-Gly-OH primarily involves its role as a cleavable linker in ADCs. The Boc group provides stability during synthesis and can be selectively removed under acidic conditions. This allows for the controlled release of the active drug molecule at the target site. The peptide sequence itself can interact with specific molecular targets, facilitating targeted delivery and therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

Boc-Gly-Gly-Phe-Gly-OH: Another tetrapeptide with a similar structure but different sequence.

Boc-Gly-Gly-Gly-OH: A simpler tripeptide with a Boc protecting group.

Boc-Phe-Gly-OH: A shorter peptide with a similar Boc-protected phenylalanine residue.

Uniqueness

Boc-Phe-Gly-Gly-OH is unique due to its specific sequence and the presence of the Boc protecting group. This combination provides stability during synthesis and allows for targeted applications in ADCs and peptide synthesis. Its specific sequence also imparts unique properties that can be leveraged in various scientific and industrial applications .

Actividad Biológica

Boc-Phe-Gly-Gly-OH, also known as tert-butoxycarbonyl-glycylglycyl-phenylalanylglycine, is a synthetic peptide compound that has gained attention for its potential applications in biopharmaceuticals, particularly in the development of Antibody-Drug Conjugates (ADCs). This article explores its biological activity, synthesis, and implications in drug delivery systems, supported by research findings and data tables.

This compound has the molecular formula and a molecular weight of 436.46 g/mol. The structure consists of two glycine residues and one phenylalanine residue, with the Boc group serving as a protective moiety during peptide synthesis. This configuration is crucial for maintaining stability and facilitating specific enzymatic cleavage in targeted therapies.

Biological Activity

The primary role of this compound is as a protease-cleavable linker in ADCs. ADCs leverage the targeting capabilities of monoclonal antibodies combined with potent cytotoxic drugs. The linker connects the antibody to the cytotoxic agent and is designed to be cleaved by proteases present in the tumor microenvironment, thereby releasing the drug directly into cancer cells .

Antitumor Activity

Research indicates that peptides containing phenylalanine residues, like this compound, exhibit cytotoxic effects against various cancer cell lines. The mechanism involves selective cleavage by proteases, which enhances the therapeutic index of ADCs by minimizing systemic toxicity while maximizing local drug delivery to tumor cells.

Synthesis

This compound is synthesized using solid-phase peptide synthesis (SPPS) techniques. This method allows for precise control over peptide sequences and modifications. The synthesis typically involves:

- Coupling Reactions : Utilizing coupling agents such as DMTMM or EDC to facilitate the formation of peptide bonds.

- Deprotection Steps : Removing the Boc group after coupling to yield the final peptide product.

- Purification : Employing high-performance liquid chromatography (HPLC) to achieve purity suitable for biological assays.

Data Table: Comparison with Related Compounds

The following table compares this compound with structurally similar compounds regarding their notable features and applications:

| Compound Name | Structure | Notable Features |

|---|---|---|

| Boc-Phe-Gly-OH | Boc-Phe-Gly | Used in drug design; simpler structure |

| Glycylglycylphenylalanine | Gly-Gly-Phe | Lacks protective groups; simpler structure |

| Glycylphenylalanine | Gly-Phe | Often studied for neuroactivity |

This comparison highlights how this compound stands out due to its unique combination of amino acids and protective groups that enhance its stability during synthesis and application processes.

Case Studies

Several studies have investigated the biological activity of this compound in various contexts:

- Antibody-Drug Conjugates : In a study focusing on ADCs utilizing this compound as a linker, researchers demonstrated enhanced cytotoxicity against breast cancer cells when compared to free drugs alone. The study reported an increased therapeutic index due to selective tumor targeting .

- Cell Adhesion Peptides : Research involving peptide arrays has shown that modifications in peptides like this compound can influence cell adhesion and migration, which are critical in tissue engineering applications .

- Hydrogel Applications : Investigations into peptide-derived hydrogels incorporating this compound have revealed promising results for controlled drug release systems, emphasizing its versatility beyond traditional applications .

Propiedades

IUPAC Name |

2-[[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O6/c1-18(2,3)27-17(26)21-13(9-12-7-5-4-6-8-12)16(25)20-10-14(22)19-11-15(23)24/h4-8,13H,9-11H2,1-3H3,(H,19,22)(H,20,25)(H,21,26)(H,23,24)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQGOADLZZCJJG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.